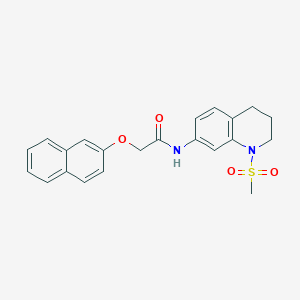

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide (Molecular formula: C₂₀H₂₄N₂O₅S; Molecular weight: 404.48 g/mol) is a synthetic acetamide derivative characterized by two key structural motifs:

- A naphthalen-2-yloxy acetamide group, known for its hydrophobic interactions and π-π stacking capabilities.

This compound, indexed as BF22503 in chemical databases , is hypothesized to exhibit biological activity due to its structural resemblance to cytotoxic and kinase-inhibiting analogs.

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-29(26,27)24-12-4-7-17-8-10-19(14-21(17)24)23-22(25)15-28-20-11-9-16-5-2-3-6-18(16)13-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXHZTDBHLCZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The tetrahydroquinoline core is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an appropriate leaving group on the tetrahydroquinoline core.

Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the naphthalene or tetrahydroquinoline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene or tetrahydroquinoline compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide exhibits significant biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of methionyl-tRNA synthetase, which is critical for protein synthesis. This interaction may disrupt essential biochemical pathways and has implications for antibiotic development.

- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial effects. The unique structure of this compound suggests it may also possess similar properties, making it a candidate for further investigation in treating bacterial infections.

Potential Therapeutic Applications

Given its biological activities, this compound may have various therapeutic applications:

| Application Area | Potential Uses |

|---|---|

| Antimicrobial Agents | Treatment of bacterial infections |

| Cancer Therapy | Potential role in targeting cancer cell metabolism |

| Neurological Disorders | Possible effects on central nervous system targets |

Case Studies and Research Findings

Several studies have explored the applications and efficacy of compounds similar to this compound:

- Methionyl-tRNA Synthetase Inhibition : Research using surface plasmon resonance techniques has demonstrated that compounds within this class can effectively inhibit methionyl-tRNA synthetase with high affinity. This finding supports the hypothesis that these compounds could serve as lead candidates in antibiotic drug development.

- Antimicrobial Activity Studies : Comparative studies with other sulfonamide derivatives have indicated that structural modifications significantly affect antimicrobial potency. Such studies provide insight into optimizing this compound for enhanced therapeutic efficacy.

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics that could enhance their utility in clinical settings .

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Acetamide Derivatives

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Replaces the methanesulfonyl-tetrahydroquinoline group with a morpholinoethyl substituent.

- Activity : Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM), comparable to cisplatin (3.32 µM) in MTT assays. The morpholine group enhances solubility but reduces lipophilicity compared to the methanesulfonyl group in the target compound .

Triazole-Containing Analogs (6a-m, 7a-m)

- Structure : Feature a 1,2,3-triazole ring linked to naphthalenyloxy acetamide (e.g., 6b: C₂₁H₁₈N₅O₄; 7c: C₂₃H₂₀N₄O₄) .

- Key Difference : The triazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability compared to the target compound’s simpler acetamide linkage.

Pharmacokinetic and Physicochemical Properties

VU0453661 (2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide)

- Structure: Simplified analog lacking the methanesulfonyl-tetrahydroquinoline group.

- Properties : Lower molecular weight (279.2 g/mol vs. 404.48 g/mol) and shorter retention time (LCMS RT = 0.567 min) suggest higher polarity and faster clearance .

- Key Difference: The pyridinyl group may enhance aqueous solubility but reduce membrane permeability relative to the target compound’s hydrophobic tetrahydroquinoline moiety.

Chlorophenyl-Triazole Analog (6m)

Atropisomeric Derivatives (e.g., Compound 200)

- Structure : Complex molecules with indazole and difluorophenyl groups (e.g., C₃₄H₂₈ClF₂N₅O₄S) .

- Synthesis : Require multi-step protocols involving Suzuki couplings and chiral resolutions, contrasting with the target compound’s straightforward amidation/cyclization routes .

- Key Difference : The presence of a methanesulfonyl group in the target compound simplifies synthesis compared to halogenated or heteroaromatic analogs.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

- Tetrahydroquinoline Core : Known for its presence in various bioactive compounds.

- Methanesulfonyl Group : Enhances solubility and reactivity.

- Naphthalen-2-yloxy Group : Potentially increases lipophilicity and biological interaction.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various pharmacological properties. The following table summarizes key findings related to the biological activity of this compound and its analogs.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The methanesulfonyl group may facilitate interactions with enzymes such as kinases or proteases, disrupting cellular signaling pathways critical for tumor growth and survival.

- Antimicrobial Action : Similar compounds have shown efficacy against various bacterial strains by inhibiting cell wall synthesis or targeting specific metabolic pathways.

Case Studies

Several studies have investigated the pharmacological potential of tetrahydroquinoline derivatives:

- A study demonstrated that a related compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. This suggests that modifications to the tetrahydroquinoline core can enhance anticancer properties .

- Another investigation focused on the antimicrobial activity of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with naphthalenic substituents showed improved efficacy compared to their non-substituted counterparts .

Q & A

Q. 1.1. What are the optimized synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide?

Methodological Answer : The compound can be synthesized via multi-step reactions, including:

- Sulfonylation : Methanesulfonyl chloride reacts with a tetrahydroquinoline precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Etherification : A naphthalen-2-ol derivative is coupled with chloroacetyl chloride, followed by nucleophilic substitution with the sulfonylated tetrahydroquinoline intermediate. Copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water) may enhance regioselectivity for ether bond formation .

- Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures yields pure product. Typical reaction times range from 6–12 hours at room temperature .

Q. 1.2. How are spectroscopic techniques (IR, NMR) applied to characterize this compound?

Methodological Answer :

- IR Spectroscopy : Key peaks include ν(C=O) at ~1670–1680 cm⁻¹ (amide), ν(SO₂) at ~1300–1350 cm⁻¹ (symmetric) and ~1140–1160 cm⁻¹ (asymmetric), and ν(C-O) at ~1250 cm⁻¹ (ether) .

- NMR :

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is critical for determining absolute configuration and intermolecular interactions. Key steps:

- Crystal Growth : Slow evaporation of ethanol or DMSO solutions yields suitable crystals .

- Data Collection : High-resolution data (e.g., Mo Kα radiation, λ = 0.71073 Å) at 100–150 K minimizes thermal motion artifacts .

- Validation : Use PLATON or CIF-check tools to validate bond lengths, angles, and torsion angles (e.g., nitro group planarity in related sulfonamides ).

Q. 2.2. What strategies address contradictory data between computational modeling and experimental results (e.g., bioactivity vs. predicted binding)?

Methodological Answer :

- Docking Revisions : Re-parameterize force fields (e.g., AMBER or CHARMM) to better model sulfonyl-naphthyl interactions.

- Experimental Cross-Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinities or use surface plasmon resonance (SPR) for kinetic validation .

- Dynamic Simulations : Run molecular dynamics (MD) simulations >100 ns to assess conformational stability of the tetrahydroquinoline ring .

Q. 2.3. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

Methodological Answer :

- Core Modifications : Vary substituents on the naphthalen-2-yloxy group (e.g., nitro, amino, or halogens) to assess electronic effects on target binding .

- Sulfonyl Group Replacement : Compare methanesulfonyl with trifluoromethanesulfonyl or tosyl groups to evaluate steric/electronic impacts .

- Biological Assays : Use standardized cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination) protocols, ensuring triplicate measurements for statistical rigor .

Data Analysis and Interpretation

Q. 3.1. How are conflicting NMR and crystallographic data reconciled (e.g., unexpected dihedral angles)?

Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., tetrahydroquinoline ring puckering) .

- DFT Calculations : Perform density functional theory (DFT) geometry optimizations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical dihedral angles .

Q. 3.2. What statistical methods validate reproducibility in synthetic yields or biological assays?

Methodological Answer :

- ANOVA Testing : Apply one-way ANOVA to compare yields across reaction batches (e.g., Cu(OAc)₂ vs. other catalysts) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Safety and Handling

Q. 4.1. What precautions are recommended for handling intermediates with reactive sulfonyl or azide groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.